
2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H17ClFN3O3 and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized from 2-(4-methoxyphenyl)-6,8-diphenylquinazolin-4(3H)-one through reactions with phosphorus oxychloride and aniline under reflux conditions.
- Characterization : The final product is characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its molecular structure and purity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated cytotoxicity against drug-resistant cancer cells, suggesting that structural modifications in the quinazoline framework can enhance anticancer activity .
Antimicrobial Properties
Quinazoline derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic processes. In particular, derivatives similar to our compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
The mechanism of action for quinazoline derivatives often involves:
- Inhibition of Protein Kinases : Many quinazolines act as inhibitors of specific protein kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : For antimicrobial activity, the compounds may interfere with bacterial DNA replication or protein synthesis.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Quinazoline derivatives | Cytotoxicity in various cancer cell lines |
Antimicrobial | Salinomycin derivatives | Effective against MRSA and Mycobacterium tuberculosis |
Enzyme Inhibition | N1-substituted thiouracils | Selective inhibition of myeloperoxidase (MPO) |
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of a similar quinazoline derivative at a concentration of 10−5M. Results showed significant inhibition of cell growth in multiple cancer types, indicating that structural modifications can enhance efficacy against resistant strains .
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-13-26-20-11-6-14(27-22(29)21-18(24)4-3-5-19(21)25)12-17(20)23(30)28(13)15-7-9-16(31-2)10-8-15/h3-12H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCWPXEDCZYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.